molecular formula C15H13N3O2S B1672488 Fenbendazole CAS No. 43210-67-9

Fenbendazole

Número de catálogo: B1672488
Número CAS: 43210-67-9
Peso molecular: 299.3 g/mol
Clave InChI: HDDSHPAODJUKPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aplicaciones Científicas De Investigación

In Vitro Studies

Research has demonstrated fenbendazole's ability to induce apoptosis and inhibit proliferation in various cancer cell lines:

  • Colorectal Cancer : In vitro studies using patient-derived tumor organoids showed that this compound significantly suppressed the proliferation of colorectal cancer cells and induced apoptosis within 24 hours .
  • Ovarian Cancer : this compound has been tested against epithelial ovarian cancer cell lines, where it exhibited anti-tumor effects through both oral and intraperitoneal administration .

In Vivo Studies

Animal models have further validated the anti-cancer potential of this compound:

  • Mouse Models : In colorectal tumor-bearing mice, oral administration of this compound resulted in reduced tumor cell numbers and lower tumor grades .
  • Xenograft Models : this compound encapsulated in nanoparticles showed enhanced therapeutic efficacy against ovarian cancer in xenograft models, indicating improved drug delivery methods .

Clinical Case Studies

Recent case reports highlight the potential of this compound as an alternative treatment for various malignancies:

  • Case Study 1 : A patient with metastatic adrenocortical carcinoma experienced significant tumor reduction following treatment with this compound alongside conventional therapies. Imaging showed near-complete resolution of lesions after initiating this compound treatment .
  • Case Study 2 : Another case involved a patient with recurrent renal mass who responded positively to this compound therapy after standard treatments failed, demonstrating its potential as a complementary therapy .

Data Summary

The following table summarizes key findings from various studies on the applications of this compound:

Study TypeCancer TypeKey FindingsReference
In VitroColorectal CancerInduced apoptosis and cell cycle arrest
In VitroOvarian CancerEnhanced anti-cancer effects with nanoparticle delivery
In VivoColorectal CancerReduced tumor size and grade in mouse models
Clinical CaseMetastatic CarcinomaSignificant tumor reduction with combined therapy
Clinical CaseRenal MassNear-complete resolution of lesions after treatment

Comparación Con Compuestos Similares

Fenbendazol pertenece a la clase de antihelmínticos benzimidazoles, que incluye compuestos como albendazol, mebendazol y oxfendazol . En comparación con estos compuestos, fenbendazol es único en su amplio espectro de actividad y su relativamente baja toxicidad . Albendazol y mebendazol también son antihelmínticos efectivos pero tienen diferentes perfiles farmacocinéticos y se utilizan para indicaciones ligeramente diferentes .

Compuestos Similares

La combinación única de fenbendazol de actividad de amplio espectro, baja toxicidad y rentabilidad lo convierte en un compuesto valioso tanto en la medicina veterinaria como en la medicina humana potencial.

Actividad Biológica

Fenbendazole, a broad-spectrum benzimidazole anthelmintic, has garnered attention not only for its antiparasitic properties but also for its potential anticancer activity. This article delves into the biological mechanisms, pharmacokinetics, and clinical implications of this compound, supported by case studies and research findings.

This compound exhibits several biological activities that contribute to its anticancer effects:

  • Microtubule Disruption : this compound acts as a moderate microtubule destabilizing agent. It interferes with the polymerization of tubulin, leading to mitotic arrest in cancer cells, which is crucial for inhibiting tumor growth .
  • Glucose Metabolism Inhibition : The compound inhibits glucose uptake in cancer cells by down-regulating the GLUT1 transporter and hexokinase activity. This reduction in glucose metabolism leads to decreased lactate production, thus lowering the acidity in the tumor microenvironment, which is often associated with drug resistance .
  • Induction of Apoptosis : this compound promotes cell death through apoptosis, as evidenced by flow cytometry studies showing increased early and late apoptotic cells in treated cancer cell lines . It activates p53 pathways, enhancing apoptotic signaling .
  • Oxidative Stress : The compound induces oxidative stress in cancer cells, further contributing to its cytotoxic effects .

Pharmacokinetics

The pharmacokinetics of this compound suggest that it has a favorable absorption profile when administered orally. Studies indicate that this compound can be effectively absorbed in the gastrointestinal tract, although its bioavailability can be limited due to its low solubility . Enhancements in formulation may improve its therapeutic efficacy.

Case Studies

Several anecdotal reports and case studies highlight this compound's potential as an anticancer agent:

  • Joe Tippens Case : A notable case involved Joe Tippens, who self-administered this compound alongside other supplements after being diagnosed with small-cell lung cancer. Following three months of treatment, scans revealed no detectable cancer cells. While compelling, this remains an anecdotal account without rigorous clinical validation .
  • Colorectal Cancer Study : Research on 5-fluorouracil-resistant colorectal cancer cells demonstrated that this compound significantly induced apoptosis and cell cycle arrest at the G2/M phase. The study found that this compound was more effective than albendazole against resistant cancer cell lines .
  • Liver Injury Reports : Some cases have reported adverse effects such as drug-induced liver injury associated with this compound use. One case involved a patient who experienced jaundice after self-administering this compound for lung cancer treatment. Liver function normalized after discontinuation of the drug .

Research Findings

Research has consistently shown promising results regarding this compound's anticancer properties:

  • In Vitro Studies : In vitro experiments demonstrate that this compound reduces tumor size and vascularity while inducing mitotic arrest in various cancer cell lines .
  • In Vivo Studies : Animal models have shown that this compound treatment significantly improves outcomes in conditions such as spinal cord injury and autoimmune diseases by modulating immune responses .

Summary Table of Key Findings

Study/Case Findings Notes
Joe Tippens CaseComplete recovery from small-cell lung cancer after self-administrationAnecdotal evidence
Colorectal Cancer StudyInduced apoptosis and cell cycle arrest in resistant cellsSuperior efficacy compared to albendazole
Liver Injury ReportsSevere drug-induced liver injury observedHighlights potential side effects

Q & A

Q. What are the established mechanisms of action of Fenbendazole against helminthic infections, and how do these inform experimental design in pharmacokinetic studies?

Basic Research Question
this compound exerts its anthelmintic effects by binding to β-tubulin in helminths, disrupting microtubule formation and impairing nutrient absorption. This mechanism is critical for designing pharmacokinetic studies, as researchers must ensure drug concentrations exceed the threshold for tubulin binding while avoiding host toxicity. Key experimental parameters include dosing intervals (e.g., single vs. repeated administration), bioavailability assessments via HPLC or LC-MS, and species-specific metabolic profiling to account for variations in cytochrome P450 activity .

Q. How can researchers address contradictions between in vitro and in vivo efficacy data when evaluating this compound's anticancer properties?

Advanced Research Question
Discrepancies often arise due to differences in drug metabolism, tumor microenvironment factors, or off-target effects in vivo. To resolve these:

  • Comparative Dose-Response Analysis : Use physiologically relevant in vitro concentrations aligned with achievable plasma levels from in vivo studies.
  • Tumor Heterogeneity Modeling : Incorporate 3D cell cultures or patient-derived xenografts to mimic in vivo conditions.
  • Pharmacodynamic Biomarkers : Measure hexokinase II inhibition (a proposed anticancer target) alongside ATP depletion rates to correlate molecular effects with phenotypic outcomes .

What frameworks (e.g., FINER, PICO) are recommended for formulating research questions on this compound's repurposing potential?

Methodological Guidance

  • FINER Criteria : Ensure questions are F easible (e.g., access to preclinical models), I nteresting (mechanistic novelty), N ovel (e.g., synergy with immunotherapies), E thical (animal welfare compliance), and R elevant (clinical translatability).
  • PICO Framework : Define P opulation (e.g., cancer cell lines), I ntervention (this compound dosing regimen), C omparator (standard chemotherapeutics), and O utcome (apoptosis rates). These frameworks help narrow broad hypotheses into testable questions .

Q. What are the critical considerations for ensuring reproducibility in this compound cytotoxicity assays?

Experimental Design Focus

  • Dosage Calibration : Use molarity-based dosing (e.g., µM ranges) instead of mass/volume to account for molecular weight variations across analogs.
  • Control Variables : Include vehicle controls (e.g., DMSO) and normalize results to baseline ATP levels.
  • Instrumentation Standardization : Adhere to guidelines for plate readers (e.g., temperature control, signal saturation thresholds) per journals like Journal of Pharmaceutical Research International .

Q. How should researchers statistically handle variability in this compound pharmacokinetic data across heterogeneous populations?

Data Analysis Strategy

  • Population Pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability in clearance rates.
  • Covariate Analysis : Adjust for factors like age, liver function, or co-administered drugs (e.g., praziquantel) that alter bioavailability.
  • Uncertainty Quantification : Report 95% confidence intervals for AUC and Cmax instead of single-point estimates .

Q. What methodological approaches are optimal for studying synergistic effects between this compound and other antiparasitic agents?

Combination Therapy Design

  • Isobologram Analysis : Quantify synergy via combination indices (CI < 1 indicates synergy).
  • Sequential Dosing : Test staggered administration (e.g., this compound → praziquantel) to assess timing-dependent effects.
  • Mechanistic Validation : Pair viability assays with microtubule polymerization assays to confirm target engagement .

Q. What are the key safety protocols for handling this compound in laboratory settings?

Safety and Compliance

  • Ventilation : Use fume hoods during powder handling to minimize inhalation of particulates (particle size <10 µm).
  • PPE : Wear nitrile gloves and lab coats; avoid latex due to permeability risks.
  • Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent degradation .

Q. How can computational methods enhance validation of this compound's molecular targets in cancer research?

Cross-Disciplinary Integration

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to hexokinase II; validate with mutagenesis studies (e.g., alanine scanning).
  • MD Simulations : Simulate drug-receptor interactions over 100-ns trajectories to assess stability.
  • QSAR Models : Corrogate structural features (e.g., benzimidazole substituents) with inhibitory potency to guide analog synthesis .

Propiedades

IUPAC Name

methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDSHPAODJUKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040672
Record name Fenbendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fenbendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855748
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

43210-67-9
Record name Fenbendazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43210-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenbendazole [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043210679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenbendazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name fenbendazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenbendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenbendazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENBENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/621BVT9M36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fenbendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

233 °C
Record name Fenbendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenbendazole
Reactant of Route 2
Reactant of Route 2
Fenbendazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fenbendazole
Reactant of Route 4
Reactant of Route 4
Fenbendazole
Reactant of Route 5
Reactant of Route 5
Fenbendazole
Reactant of Route 6
Reactant of Route 6
Fenbendazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.